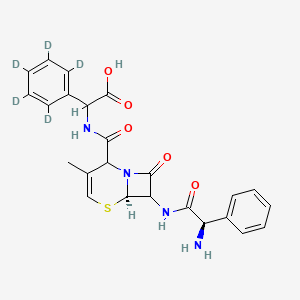

D-(-)-2-Phenylglycine cephalexinate-d5

CAS No.:

Cat. No.: VC16663846

Molecular Formula: C24H24N4O5S

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H24N4O5S |

|---|---|

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | 2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

| Standard InChI | InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |

| Standard InChI Key | CWJGISLUQBVHBI-FDSYUDBOSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |

| Canonical SMILES | CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

D-(-)-2-Phenylglycine cephalexinate-d5 is characterized by the substitution of five hydrogen atoms with deuterium in the phenylglycine moiety of cephalexin. The parent compound, cephalexin, consists of a β-lactam ring fused to a dihydrothiazine ring, with a D-(-)-2-phenylglycine side chain . In the deuterated variant, the phenyl group’s 2,3,4,5,6 positions are substituted with deuterium, as indicated by the SMILES notation:

.

This isotopic labeling preserves the compound’s stereochemical integrity, retaining the (6R,7R) configuration of the β-lactam core and the (2R) configuration of the phenylglycine side chain .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 485.567 g/mol | |

| Purity | ≥98% | |

| Solubility | Chloroform, DMSO, Dichloromethane | |

| Storage Conditions | 2–8°C, protected from light |

The compound’s stability under refrigeration and sensitivity to light necessitate stringent storage protocols to prevent degradation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of D-(-)-2-phenylglycine cephalexinate-d5 begins with the preparation of D-(-)-2-phenylglycine, a chiral amino acid. A patented method involves reacting D-mandelic acid with amidosulfuric acid in the presence of ammonia, yielding D-phenylglycine with >98% purity . Subsequent deuterium labeling is achieved through hydrogen-deuterium exchange under acidic conditions, targeting the aromatic hydrogens of the phenyl group .

The final step involves coupling deuterated D-phenylglycine to the cephalexin nucleus via an amide bond. This reaction is catalyzed by carbodiimides, ensuring minimal racemization and high stereochemical fidelity .

Industrial-Scale Production Challenges

Industrial production faces hurdles such as:

-

Isotopic Purity: Ensuring >99% deuterium incorporation requires precise control of reaction kinetics and solvent systems .

-

Cost Efficiency: Deuterated reagents and specialized equipment escalate manufacturing costs, limiting accessibility .

-

Regulatory Compliance: Meeting International Council for Harmonisation (ICH) guidelines for impurity profiling demands rigorous analytical validation .

Analytical and Pharmacological Applications

Role in Pharmaceutical Quality Control

Future Directions and Research Gaps

Advances in Isotopic Labeling

Emerging techniques such as photocatalytic deuteration could reduce synthesis costs by enabling selective deuterium incorporation under mild conditions . Additionally, CRISPR-engineered microbial systems may offer sustainable routes for large-scale production .

Unresolved Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume